molecular formula C11H18N4O3 B1381780 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine CAS No. 1414958-41-0

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

Cat. No.: B1381780
CAS No.: 1414958-41-0
M. Wt: 254.29 g/mol
InChI Key: TYMIDAYCYHUCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is a compound that features a pyrrolidine ring substituted with a 1,3,4-oxadiazole moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine typically involves the cyclization of acyclic precursors. One common method is the reaction of a semicarbazide derivative with reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine involves its interaction with specific molecular targets. The oxadiazole moiety can inhibit the activity of enzymes such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound may also interact with other proteins involved in cell signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine can be compared with other oxadiazole-containing compounds:

Properties

IUPAC Name

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-5-4-7(6-15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMIDAYCYHUCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 2
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 3
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 4
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 5
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 6
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

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